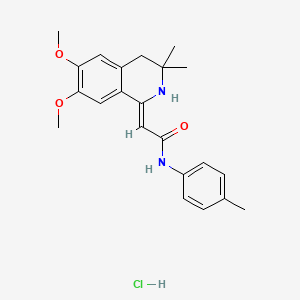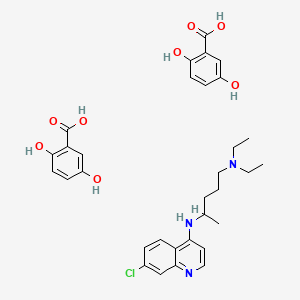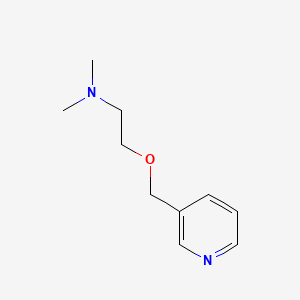
Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)-: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 3-position is substituted with a 2-(dimethylamino)ethoxy)methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the 2-(dimethylamino)ethoxy)methyl group. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields and selectivity .
化学反応の分析
Types of Reactions: Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of ligands for catalysis and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial processes.
作用機序
The mechanism of action of Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions with the target protein.
類似化合物との比較
Pyridine: The parent compound, which lacks the 2-(dimethylamino)ethoxy)methyl group.
2-Methylpyridine: A derivative with a methyl group at the 2-position.
3-Hydroxypyridine: A derivative with a hydroxyl group at the 3-position.
Uniqueness: Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- is unique due to the presence of the 2-(dimethylamino)ethoxy)methyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and binding affinity to biological targets compared to other pyridine derivatives.
特性
CAS番号 |
102206-58-6 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
N,N-dimethyl-2-(pyridin-3-ylmethoxy)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h3-5,8H,6-7,9H2,1-2H3 |
InChIキー |
GNFRGVLOGOTYDN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



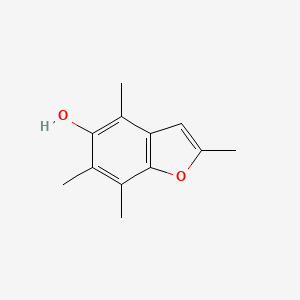
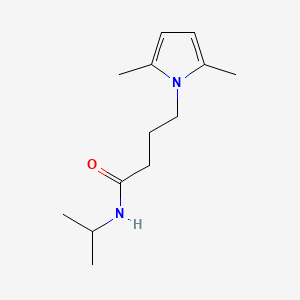
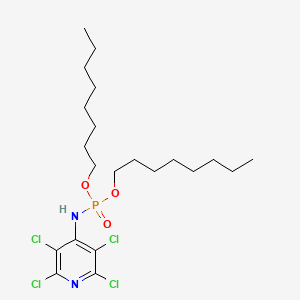
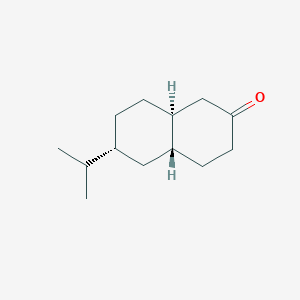

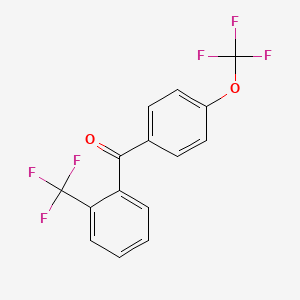
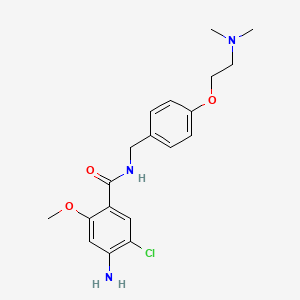

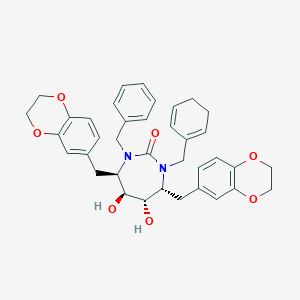
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
